tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate

Hydrogen bond donor count Lipophilicity Membrane permeability

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate (CAS 387845-13-8) is a Boc-protected secondary amine featuring a conformationally constrained 1,1-disubstituted cyclopropyl core bearing a hydroxymethyl handle and an N-methyl substituent. With a molecular formula of C10H19NO3 and molecular weight of 201.26 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly as a protected building block for the introduction of cyclopropyl-containing N-methylamine motifs into bioactive molecules.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 387845-13-8
Cat. No. B1522629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate
CAS387845-13-8
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1(CC1)CO
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h12H,5-7H2,1-4H3
InChIKeyDBGZEMOJZQXSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate (CAS 387845-13-8): A Boc-Protected N-Methyl Cyclopropyl Amino Alcohol Building Block for Medicinal Chemistry and Agrochemical Synthesis


tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate (CAS 387845-13-8) is a Boc-protected secondary amine featuring a conformationally constrained 1,1-disubstituted cyclopropyl core bearing a hydroxymethyl handle and an N-methyl substituent [1]. With a molecular formula of C10H19NO3 and molecular weight of 201.26 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly as a protected building block for the introduction of cyclopropyl-containing N-methylamine motifs into bioactive molecules . The compound is accessible via lithium borohydride reduction of the corresponding methyl ester in 95% yield under inert atmosphere conditions .

Why Generic Substitution of tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate with Unsubstituted NH or Methylene-Extended Analogs Risks Synthetic and Pharmacological Divergence


tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate occupies a specific structural niche that cannot be replicated by simple interchange with its closest analogs. The N-methyl group distinguishes it from the widely available NH analog (CAS 107017-73-2), altering both the steric environment at the carbamate nitrogen and the hydrogen bond donor/acceptor profile — the NH analog possesses two hydrogen bond donors (NH + OH), whereas the N-methyl version has only one (OH) [1]. This difference directly impacts downstream reactivity: the N-methylated secondary carbamate cannot undergo further acylation or coupling at nitrogen without prior Boc deprotection, whereas the NH analog retains this capability . Furthermore, isomeric compounds such as tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153248-46-5) and the dimethyl-extended analog (CAS 2120399-28-0) differ in the connectivity of the hydroxymethyl and carbamate-bearing positions, leading to divergent ring substitution patterns that alter both conformational preferences and metabolic stability profiles . These structural distinctions mean that generic substitution without verification of the specific connectivity and N-substitution pattern will produce compounds with fundamentally different chemical reactivity, physicochemical properties, and biological target engagement.

Quantitative Differentiation Evidence for tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate Versus Structurally Proximal Analogs


N-Methylation Reduces Hydrogen Bond Donor Count from 2 to 1 Relative to the NH Analog, Altering Solubility and Permeability Profile

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate possesses exactly one hydrogen bond donor (the hydroxymethyl OH), whereas its direct NH analog, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2), possesses two (NH + OH) [1]. This reduction from 2 HBD to 1 HBD is a parameter of high significance in drug design, as hydrogen bond donor count is a key determinant in Lipinski's Rule of 5 for oral bioavailability prediction. The computed XLogP3-AA value for the target compound is 0.8 [1], compared to a reported LogP of approximately 1.04 for the NH analog (CAS 107017-73-2) [2]. This counterintuitive direction (N-methyl analog is less lipophilic despite methylation) is attributable to the loss of the intramolecularly hydrogen-bonded NH and its replacement with a methyl group that alters the overall solvation free energy contribution of the carbamate moiety.

Hydrogen bond donor count Lipophilicity Membrane permeability

N-Methyl Substitution Prevents Undesired N-Acylation During Boc-Protected Synthetic Sequences, Enabling Orthogonal Functionalization Strategies

The tert-butoxycarbonyl (Boc) group in the target compound protects a tertiary carbamate nitrogen that carries a methyl substituent. This means the nitrogen bears no acidic proton and cannot undergo deprotonation or subsequent acylation/alkylation under standard basic conditions. In contrast, the NH analog (CAS 107017-73-2) retains a carbamate NH proton (pKa ~13–15 for simple Boc-amines) that can be deprotonated with strong bases (e.g., NaH, LDA) and subsequently functionalized [1]. This structural feature makes the target compound ideally suited for synthetic sequences where the hydroxymethyl group must be selectively manipulated (e.g., oxidation to aldehyde, mesylation, Mitsunobu coupling) without risk of competing N-functionalization — a common side reaction observed with NH-containing Boc-protected amino alcohols [2]. Published synthesis data confirm that the target compound is obtained in 95% yield from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate via LiBH4 reduction, with no evidence of N-Boc cleavage or N-functionalization side products under the described conditions .

Orthogonal protection Synthetic efficiency N-functionalization

Topological Polar Surface Area (tPSA) of 49.8 Ų Falls Within the Optimal Range for Blood-Brain Barrier Penetration, Distinguishing from Higher tPSA Analogs

The computed topological polar surface area (tPSA) for tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is 49.8 Ų [1]. This value falls below the widely accepted threshold of <60–70 Ų for favorable blood-brain barrier (BBB) penetration and aligns with the optimal range of <90 Ų for oral absorption [2]. For comparison, the isomeric compound tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153248-46-5) exhibits a higher tPSA of 62.05 Ų with predicted aqueous solubility of approximately 12 g/L at 25 °C . The 12.25 Ų difference in tPSA between these two constitutional isomers (same molecular formula C10H19NO3, same MW 201.26) arises from the different positioning of the hydroxymethyl and carbamate-bearing atoms on the cyclopropane ring, which alters the spatial exposure of polar functionalities.

tPSA CNS drug design Blood-brain barrier permeability

Commercially Available at 95–98% Purity with Batch-Specific QC Documentation, Enabling Reproducible Scale-Up for Lead Optimization Programs

Multiple reputable vendors supply tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate at standardized purity specifications. Bidepharm offers the compound at 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses . Additional vendors including Amatek Scientific, Calpac Lab, and Chemsrc supply the compound at 97–98% purity in quantities ranging from 100 mg to 5 g . The synthesis has been validated in the patent literature (WO2019/86142) with a reported 95% yield, confirming a reproducible synthetic route amenable to multi-gram scale production . The compound is characterized by predicted physical properties including a boiling point of 274.0 ± 9.0 °C and density of 1.09 ± 0.1 g/cm³ . For comparison, the NH analog (CAS 107017-73-2) is also commercially available at similar purity grades (97–98%) but with a lower molecular weight of 187.24 g/mol, meaning that the target compound provides 7.5% more mass per mole for equivalent molar-scale reactions.

Chemical purity Quality control Reproducibility

Cyclopropyl Ring Confers Conformational Rigidity and Metabolic Stability Advantages Over Flexible-Chain Amino Alcohol Building Blocks

The 1,1-disubstituted cyclopropane core of the target compound locks the amine and hydroxymethyl substituents into a defined spatial relationship with restricted rotational freedom, in contrast to flexible 2-aminoethanol or 3-aminopropanol building blocks [1]. Literature on cyclopropyl-modified bioactive molecules demonstrates that cyclopropyl substitution can reduce plasma clearance, improve metabolic stability, and limit polypeptide conformational flexibility, thereby slowing proteolytic hydrolysis . A systematic evaluation of tert-butyl isosteres in medicinal chemistry has established that cyclopropyl-containing substituents offer a distinct lipophilicity and metabolic stability profile compared to isopropyl, tert-butyl, and trifluoromethyl groups [2]. In the specific context of insecticide synthesis, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives have been successfully converted into spirocyclopropanated analogues of Thiacloprid and Imidacloprid with overall yields of 24% and 10% respectively, demonstrating the synthetic tractability of this scaffold class [3].

Conformational constraint Metabolic stability Cyclopropyl effect

Optimal Application Scenarios for tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate Based on Differentiated Physicochemical and Synthetic Properties


CNS Drug Discovery Programs Requiring Building Blocks with Favorable BBB Penetration Predictors (tPSA < 60 Ų)

With a computed tPSA of 49.8 Ų — well below the 60–70 Ų threshold associated with blood-brain barrier penetration — this compound is particularly well-suited as a building block for CNS-targeted medicinal chemistry campaigns [1]. Its single hydrogen bond donor (vs. two for the NH analog) and moderate lipophilicity (XLogP3-AA = 0.8) align with the physicochemical profile of successful CNS drugs. Researchers developing treatments for neurological disorders, psychiatric conditions, or neurodegenerative diseases should prioritize this compound over higher-tPSA isomers (e.g., CAS 153248-46-5 with tPSA 62.05 Ų) when brain exposure is a critical design parameter [2].

Multi-Step Synthesis Requiring Selective O-Functionalization of the Hydroxymethyl Group Without N-Interference

The N-methyl,N-Boc tertiary carbamate structure eliminates the acidic NH proton found in the unsubstituted analog (CAS 107017-73-2), enabling orthogonal functionalization strategies where the hydroxymethyl group must be selectively oxidized, mesylated, or coupled without competing reactions at the carbamate nitrogen [1]. This is particularly valuable in the preparation of spirocyclopropanated heterocycles, where the hydroxymethyl group serves as a handle for cyclization reactions, and in the synthesis of constrained peptidomimetics where precise control over N-functionalization is required [2].

Agrochemical Lead Optimization — Synthesis of Spirocyclopropanated Insecticide Analogs with Defined N-Substitution Patterns

Building on the established methodology for converting cyclopropyl amino alcohol derivatives into spirocyclopropanated insecticides (Thiacloprid and Imidacloprid analogs), this N-methyl variant offers the opportunity to explore the effect of N-substitution on insecticidal potency, selectivity, and environmental fate [1]. The published synthetic route from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate in 95% yield confirms the scalability of the key intermediate, and the N-methyl group may confer improved lipophilicity modulation or metabolic stability relative to the NH series [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Conformationally Constrained sp³-Rich Building Blocks

The 1,1-disubstituted cyclopropane core provides a rigid, three-dimensional scaffold with defined exit vectors for both the hydroxymethyl and N-methylcarbamate groups, making it an attractive addition to fragment libraries that emphasize sp³ character and conformational constraint [1]. The molecular weight of 201.26 g/mol places it within the typical fragment range (MW < 300), while the presence of two functional handles (OH and latent amine after Boc deprotection) offers multiple vectors for fragment growing or merging strategies [2].

Quote Request

Request a Quote for tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.